[(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea
Description
Properties
IUPAC Name |
[(Z)-1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethylideneamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4OS2/c1-8(17-18-13(15)20)10-4-2-3-5-11(10)19-7-9-6-16-12(14)21-9/h2-6H,7H2,1H3,(H3,15,18,20)/b17-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFUHFKSQXLVCJ-IUXPMGMMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC=CC=C1OCC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=S)N)/C1=CC=CC=C1OCC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea typically involves the reaction of 2-chloro-1,3-thiazole-5-methanol with 2-aminothiophenol under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Cyclization Reactions
The thiourea group and α,β-unsaturated imine segment facilitate cyclization under specific conditions:
-
Thiazole Formation : Reacts with α-halocarbonyl compounds (e.g., phenacyl bromides) to form substituted thiazoles. The mechanism involves nucleophilic attack by the thiourea sulfur on the α-halocarbonyl carbon, followed by cyclodehydration (Scheme 1, ).
-
Thiazolidene-2-imine Derivatives : In aqueous medium, reacts with enolizable α-haloketones (e.g., bromoacetophenone) to yield thiazolidene-2-imines rather than imidazole-2-thiones, confirmed via X-ray crystallography (Scheme 4, ).
Table 1: Cyclization Reaction Conditions and Products
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Chlorophenacyl bromide | Ethanol, triethylamine | 2-Amino-4-(4-chlorophenyl)thiazole | 67.72% | |
| Bromoacetophenone | Aqueous medium, 25°C | Thiazolidene-2-imine | 75–85% |
Nucleophilic Addition Reactions
The thiourea’s -NH-C(=S)-NH- group acts as a nucleophile:
-
Alkylation : Reacts with propargyl bromides under microwave irradiation to form 5H-thiazolo[3,2-a]pyrimidin-5-ones via domino alkylation-cyclization (Scheme 19, ).
-
Coordination Chemistry : Binds transition metals (e.g., Pd(II), Cu(I)) through sulfur and nitrogen donors, forming complexes that catalyze cross-coupling or condensation reactions (Scheme 7, ).
Heterocyclization with Electrophiles
-
Isothiocyanate Coupling : Copper-catalyzed coupling with oxime acetates or isothiocyanates generates 4,5-disubstituted 2-aminothiazoles (Scheme 17, ).
-
Microwave-Assisted Synthesis : Efficiently forms fused thiazole derivatives (e.g., thiazolo[3,2-a]pyrimidinones) under solvent-free microwave conditions (Scheme 19, ).
Oxidative Transformations
-
Csp³-H Bond Cleavage : In the presence of Cu catalysts and molecular oxygen, undergoes oxidative cleavage to form thiazoles from aldehydes and amines (Scheme 8, ).
Stability and Decomposition
-
Acid/Base Sensitivity : The thiourea moiety hydrolyzes under strong acidic/basic conditions to yield urea derivatives or thiocyanate intermediates .
-
Thermal Stability : Stable up to 65–67°C, beyond which decomposition occurs, releasing sulfur-containing byproducts .
Key Mechanistic Insights
-
Thiourea Reactivity : The sulfur atom’s nucleophilicity drives cyclization and metal coordination, while the imine group enables conjugation with aromatic systems (Scheme 5, ).
-
Steric and Electronic Effects : The 2-chloro-thiazole group enhances electrophilicity at the 5-position, directing regioselective substitutions .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C18H16ClN4O2S
- Molecular Weight : 444.9 g/mol
- IUPAC Name : (Z)-N-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea
The compound features a thiazole ring, which is known for its biological activity, making it a subject of interest in drug development.
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazole can inhibit tumor growth by inducing apoptosis in cancer cells. The compound's ability to interact with specific biological targets makes it a candidate for further exploration in cancer therapy .
Antimicrobial Properties : The thiazole ring is also associated with antimicrobial activity. Investigations into similar compounds have demonstrated efficacy against various bacterial strains, suggesting that this compound may possess similar properties. Its mechanism of action may involve disruption of microbial cell wall synthesis or interference with metabolic pathways .
Agricultural Chemistry
Pesticidal Applications : The compound's structural features suggest potential use as a pesticide. Compounds with thiazole groups are often explored for their ability to act as fungicides or insecticides. Preliminary studies indicate that such compounds can inhibit the growth of plant pathogens, thus protecting crops from diseases .
Herbicidal Properties : There is emerging evidence that compounds similar to [(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea may also serve as herbicides. Their effectiveness in inhibiting weed growth while being less harmful to crops presents an attractive avenue for sustainable agriculture .
Materials Science
Polymer Chemistry : The compound's unique chemical structure allows it to be incorporated into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength. Research into thiourea derivatives has shown promise in developing advanced materials for various applications, including coatings and composites .
Case Study 1: Anticancer Activity
A study investigated the effects of thiazole-based compounds on breast cancer cells. Results indicated that the compounds induced significant apoptosis and cell cycle arrest at specific concentrations, highlighting their potential as therapeutic agents .
Case Study 2: Agricultural Applications
Field trials demonstrated that a thiazole derivative significantly reduced disease incidence in tomatoes caused by Fusarium species. The application of the compound led to improved yield and fruit quality compared to untreated controls .
Mechanism of Action
The mechanism of action of [(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its biological effects .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Comparative Bioactivity Data
Biological Activity
The compound [(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea is a thiourea derivative with potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential applications in medicine.
Chemical Structure and Properties
The chemical formula for the compound is , with a molecular weight of approximately 267.73 g/mol. The structure includes a thiazole ring, which is known for contributing to various biological activities.
Biological Activity Overview
Research indicates that thiourea derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that thiazole-containing compounds can inhibit cancer cell growth. For instance, derivatives similar to the compound have shown significant cytotoxic effects against various cancer cell lines with IC50 values ranging from 1.61 µg/mL to 10–30 µM depending on structural modifications .
- Antimicrobial Activity : Thiourea derivatives have been reported to possess antimicrobial properties against bacteria and fungi. The presence of the thiazole moiety enhances these effects, making such compounds promising candidates for developing new antimicrobial agents .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds with thiourea groups often act as enzyme inhibitors. For instance, they can inhibit tyrosinase activity, which is crucial in melanin production and implicated in various skin disorders .
- Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .
Case Studies and Research Findings
Several research studies have explored the biological activity of similar thiourea derivatives:
-
Anticancer Studies :
- A study evaluated the anticancer potential of a thiourea derivative against human glioblastoma U251 cells and human melanoma WM793 cells. The compound exhibited significant cytotoxicity with an IC50 value lower than that of doxorubicin, indicating its potential as an effective anticancer agent .
- Another study focused on structure-activity relationships (SAR) emphasizing that modifications on the phenyl ring significantly influence cytotoxic activity .
- Antimicrobial Studies :
Data Tables
Q & A
Basic Questions
Q. What synthetic routes are commonly employed to synthesize [(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
- Thiazole Ring Formation : Reacting precursors like 2-chloro-1,3-thiazol-5-ylmethanol with halide-containing intermediates under reflux conditions (e.g., ethanol or DMF) .
- Thiourea Introduction : Coupling the thiazole intermediate with a phenyl-ethylideneamine derivative via nucleophilic addition, often using thiourea or isothiocyanate reagents .
- Optimization : Parameters like solvent choice (DMF for high solubility), temperature control (reflux at 80–100°C), and catalyst selection (e.g., POCl₃ for cyclization) are critical for yield and purity. Recrystallization or column chromatography is used for purification .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, resolving ambiguities in tautomeric forms (e.g., thione-thiol tautomerism) .
- HPLC : Ensures purity (>95%) by detecting trace impurities .
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation using software like SHELX .
Q. What biological activities are associated with the (2-chloro-1,3-thiazol-5-yl)methoxy moiety?
- Methodological Answer : Derivatives exhibit antiviral, anticancer, and antibacterial activities. In vitro assays include:
- Enzyme Inhibition : Kinase or protease assays to evaluate IC₅₀ values .
- Cell Viability Assays : MTT or resazurin-based tests against cancer cell lines .
- Antimicrobial Screening : Disk diffusion or microdilution methods against bacterial/fungal strains .
Advanced Questions
Q. How can contradictions in spectroscopic data (e.g., NMR shifts) during characterization be resolved?
- Methodological Answer :
- 2D NMR Techniques : HSQC and HMBC correlate ¹H-¹³C couplings to clarify connectivity .
- Computational Validation : Density Functional Theory (DFT) predicts NMR chemical shifts and optimizes geometry, cross-referencing experimental data .
- Crystallographic Refinement : SHELXL refines X-ray data to resolve ambiguities in bond lengths/angles .
Q. What strategies enhance the stability and bioavailability of this compound in preclinical studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility .
- Formulation Optimization : Use liposomal encapsulation or cyclodextrin complexes to enhance permeability .
- Structural Modifications : Substituent variation (e.g., fluorination) to reduce metabolic degradation .
Q. How can computational methods elucidate the mechanism of action?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock predict binding affinity to targets (e.g., viral proteases or kinase domains) .
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate reactivity with bioactivity .
- MD Simulations : Assess dynamic interactions with biological membranes or proteins over nanosecond timescales .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
